molecular formula C24H24N2O4S B2864155 N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1705975-13-8

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Cat. No. B2864155
M. Wt: 436.53
InChI Key: REGZTPSNAZICNJ-UHFFFAOYSA-N
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Description

The compound “N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide” is a complex organic molecule that likely contains an azetidine ring, a type of four-membered heterocyclic ring with nitrogen as one of the members . The molecule also contains a sulfonyl group attached to a 4-methoxyphenyl group, and a benzhydryl group attached to the nitrogen of the azetidine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as cyclization, cycloaddition, or transformation of other heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The azetidine ring is a saturated four-membered ring with one nitrogen atom . The sulfonyl group is typically tetrahedral, and the methoxyphenyl and benzhydryl groups are aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The azetidine ring can participate in various reactions due to the ring strain . The sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Polymer Synthesis and Modification

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide has been investigated in the context of polymer chemistry, particularly in the activated monomer polymerization of N-sulfonylazetidines. This process involves the anionic polymerization of such compounds, leading to the formation of polymers where the sulfonyl groups are incorporated into the polymer backbone. This approach offers a novel pathway for creating polymers with unique properties, such as semicrystalline polymers resembling polyamides but with sulfonylamides replacing carboxamides. Such materials could find applications in various fields, including materials science and engineering (Reisman et al., 2020).

Organic Synthesis and Drug Design

The compound also plays a role in organic synthesis and drug design, as illustrated by its involvement in the synthesis of azetidine-3-phosphonic and 3-phosphonous acids. These compounds were synthesized through interactions involving benzhydryl and methanesulfonato-azetidine derivatives, followed by catalytic debenzhydrylation. Although these specific acids showed no biological activity, the methodology demonstrates the utility of N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide in synthesizing structurally complex molecules that could be pivotal in the development of new drugs and organic materials (Diel & Maier, 1991).

Future Directions

Azetidine derivatives are of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, the study and development of new azetidine derivatives, such as the compound , could be a potential area of future research .

properties

IUPAC Name

N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZTPSNAZICNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

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